molecular formula C22H19NO B14591473 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- CAS No. 61350-75-2

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-

Cat. No.: B14591473
CAS No.: 61350-75-2
M. Wt: 313.4 g/mol
InChI Key: STXDFZBGUPTPNP-UHFFFAOYSA-N
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Description

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- is a complex organic compound with the molecular formula C22H21NO. It is also known by other names such as β-Anilino-β-phenylpropiophenone . This compound is characterized by its unique structure, which includes a propanone backbone with diphenyl and phenylmethyl imino groups attached. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- typically involves the reaction of benzylamine with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic rings can also participate in π-π interactions, further affecting its biological effects . The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- can be compared with similar compounds such as:

The uniqueness of 1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61350-75-2

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

3-benzylimino-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H19NO/c24-22(20-14-8-3-9-15-20)16-21(19-12-6-2-7-13-19)23-17-18-10-4-1-5-11-18/h1-15H,16-17H2

InChI Key

STXDFZBGUPTPNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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